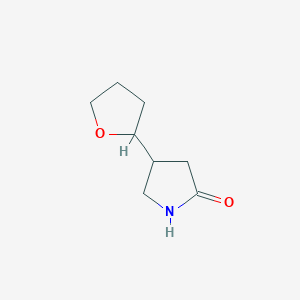

2-Pyrrolidinone, 4-(tetrahydro-2-furanyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pyrrolidinone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam, making it the simplest γ-lactam . It is a colorless liquid that is miscible with water and most common organic solvents .

Synthesis Analysis

2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor which is packed with the solid catalyst .Molecular Structure Analysis

The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .Chemical Reactions Analysis

The chemical reactions of 2-Pyrrolidinone are diverse due to its reactivity. It is used in a variety of industrial applications, including as an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone .Physical And Chemical Properties Analysis

2-Pyrrolidinone has a molar mass of 85.106 g·mol −1 and a density of 1.116 g/cm 3 . It has a melting point of 25 °C and a boiling point of 245 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

“4-(oxolan-2-yl)pyrrolidin-2-one” has been investigated for its antibacterial properties. Structure-activity relationship (SAR) studies have shown that substituents on the N′ position can significantly affect antibacterial activity, with certain substituents leading to increased potency against bacterial strains .

Enantioseparation

This compound has been used in chiral chromatography for the enantioseparation of 4-aryl-pyrrolidin-2-ones. The ability to separate enantiomers is crucial in pharmaceutical research, where the different enantiomers of a drug can have vastly different biological activities .

Pharmacological Activities

Research has indicated that derivatives of pyrrolidin-2-one exhibit a range of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. This makes “4-(oxolan-2-yl)pyrrolidin-2-one” a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Synthesis of Alkaloids and β-Amino Acids

The pyrrolidinone ring is a key feature in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives. These compounds have significant biological importance and potential therapeutic applications .

Antioxidant Properties

Some derivatives of “4-(oxolan-2-yl)pyrrolidin-2-one” have been studied for their antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are valuable in the treatment and prevention of diseases related to oxidative stress .

Chemical Intermediates

Due to its reactive nature, “4-(oxolan-2-yl)pyrrolidin-2-one” can serve as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(oxolan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h6-7H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBWRPLEQSZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 4-(tetrahydro-2-furanyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)

![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)